molecular formula C10H8ClF3O2 B14046575 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14046575
M. Wt: 252.62 g/mol
InChI Key: HMFPZPNDEZONBI-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O2 It is characterized by the presence of a trifluoromethoxy group, a chloro group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-chloro-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

1-[4-chloro-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O2/c1-6(15)4-7-2-3-8(11)5-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

HMFPZPNDEZONBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)OC(F)(F)F

Origin of Product

United States

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